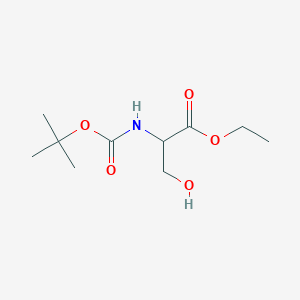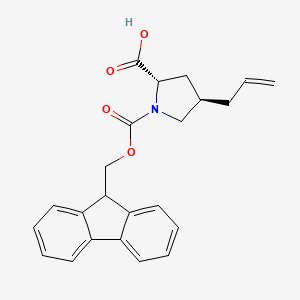![molecular formula C22H33ClN2O2 B12295175 (1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol” is a complex organic molecule characterized by multiple chiral centers and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core decalin structure, introduction of the isocyano groups, and the attachment of the oxan ring. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is achieved.
Formation of the Decalin Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Isocyano Groups: This step might involve the use of isocyanide reagents under specific conditions to ensure selective functionalization.
Attachment of the Oxan Ring: This could be done through a ring-closing metathesis or other cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the isocyano groups or other functional groups.
Substitution: Various substitution reactions can occur, especially at the chloro and isocyano positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of other complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in the study of biological systems.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.
Industry
Materials Science: Applications in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression.
相似化合物的比较
Similar Compounds
(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol: Similar in structure but with different functional groups.
Other Decalin Derivatives: Compounds with similar decalin cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties.
属性
分子式 |
C22H33ClN2O2 |
|---|---|
分子量 |
393.0 g/mol |
IUPAC 名称 |
(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16+,17+,18+,20-,21+,22+/m0/s1 |
InChI 键 |
ULUHGZAAPMJKNO-JCYJGIHWSA-N |
手性 SMILES |
C[C@@]1(CC[C@@H]([C@H]2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-] |
规范 SMILES |
CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)

![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)

![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)


![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)
![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)
